molecular formula C21H14Br3N3O3 B10899484 4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10899484
M. Wt: 596.1 g/mol
InChI Key: IALALLWDAKABMA-OPEKNORGSA-N
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Description

4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features multiple bromine atoms and a hydrazino group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, including bromination, hydrazone formation, and amide coupling. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide (NBS). The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the hydrazino group or other functional groups within the molecule.

    Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: Shares the bromobenzamide core but lacks the additional functional groups.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains the dibromo and hydroxy groups but differs in overall structure.

Uniqueness

4-BROMO-N~1~-[4-({2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is unique due to its combination of multiple bromine atoms, a hydrazino group, and a benzamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C21H14Br3N3O3

Molecular Weight

596.1 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H14Br3N3O3/c22-15-5-1-13(2-6-15)20(29)26-16-7-3-14(4-8-16)21(30)27-25-11-12-9-17(23)19(28)18(24)10-12/h1-11,28H,(H,26,29)(H,27,30)/b25-11+

InChI Key

IALALLWDAKABMA-OPEKNORGSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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